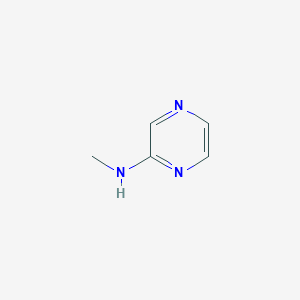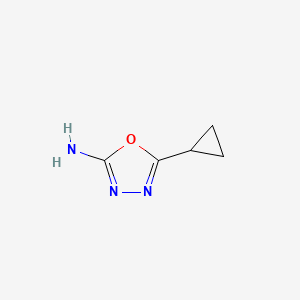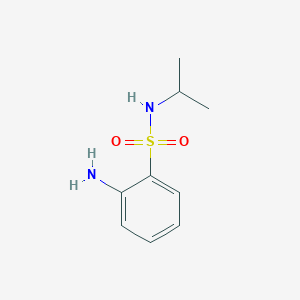
2-Isopropyl-4-Trifluormethylthiazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-trifluoromethylthiazole is a heterocyclic organic compound characterized by a thiazole ring and a trifluoromethyl group. It is a colorless liquid with a pungent odor and is commonly used in the pharmaceutical, agrochemical, and fragrance industries.
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-trifluoromethylthiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the production of agrochemicals and fragrances due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-trifluoromethylthiazole typically involves the cycloaddition reaction of trifluoromethyl nitrile oxide with appropriate alkynes. This reaction is highly regioselective and can be optimized for both aryl- and alkyl-substituted alkynes . The reaction conditions often require controlling the rate of formation of the trifluoromethyl nitrile oxide to ensure the preferential formation of the desired thiazole product.
Industrial Production Methods
Industrial production of 2-Isopropyl-4-trifluoromethylthiazole involves similar synthetic routes but on a larger scale. The process requires specialized equipment and safety protocols due to the use of fluorine-containing reagents and the need for precise control over reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4-trifluoromethylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4-trifluoromethylthiazole involves its interaction with specific molecular targets and pathways. The thiazole ring and trifluoromethyl group contribute to its ability to modulate enzyme activity and receptor binding. The compound can inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isopropyl-4-methylthiazole: Similar structure but lacks the trifluoromethyl group.
4-Trifluoromethylthiazole: Similar structure but lacks the isopropyl group.
2-Isopropylthiazole: Similar structure but lacks the trifluoromethyl group.
Uniqueness
2-Isopropyl-4-trifluoromethylthiazole is unique due to the presence of both the isopropyl and trifluoromethyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
2-propan-2-yl-4-(trifluoromethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS/c1-4(2)6-11-5(3-12-6)7(8,9)10/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLMUSHZOWBWAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586026 |
Source


|
| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-24-1 |
Source


|
| Record name | 2-(Propan-2-yl)-4-(trifluoromethyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

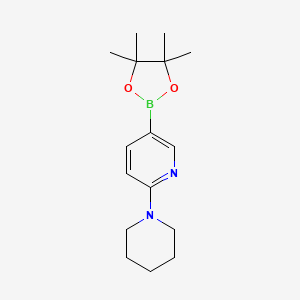
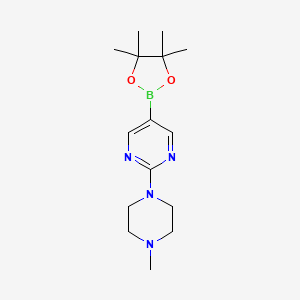


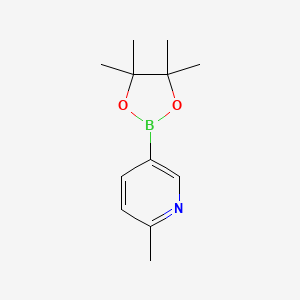
![2-(Pyrrolidin-2-yl)benzo[d]thiazole hydrochloride](/img/structure/B1317778.png)
